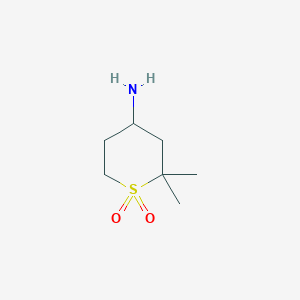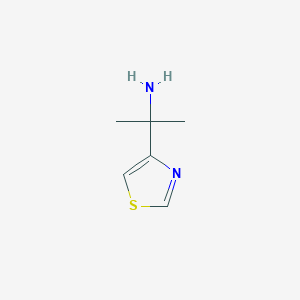![molecular formula C17H21ClN2OS B13538236 [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride is a complex organic compound that features both oxazole and benzothiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzothiophene intermediates, followed by their coupling through a series of reactions.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclodehydration of 2-amino-2-oxazolines or by the reaction of α-haloketones with nitriles.
Benzothiophene Synthesis: Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce oxazoline or oxazolidine derivatives.
Applications De Recherche Scientifique
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole share the oxazole ring structure.
Benzothiophene Derivatives: Compounds such as 2-methylbenzothiophene share the benzothiophene core.
Uniqueness
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of oxazole and benzothiophene moieties in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C17H21ClN2OS |
|---|---|
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-N-[(3-methyl-1-benzothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-4-17-19-12(3)14(20-17)9-18-10-16-11(2)13-7-5-6-8-15(13)21-16;/h5-8,18H,4,9-10H2,1-3H3;1H |
Clé InChI |
IYMWYBPPWCEDCM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)CNCC2=C(C3=CC=CC=C3S2)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


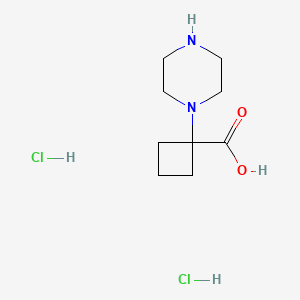
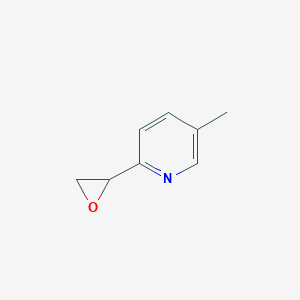
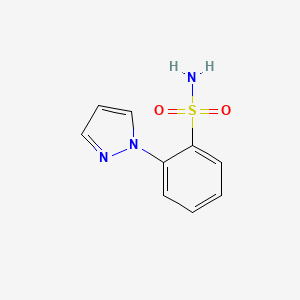

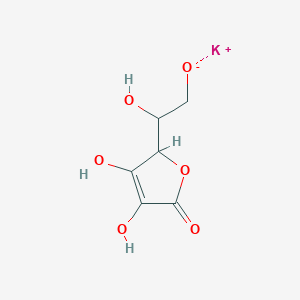
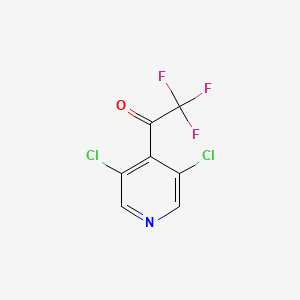
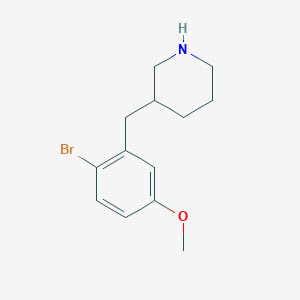
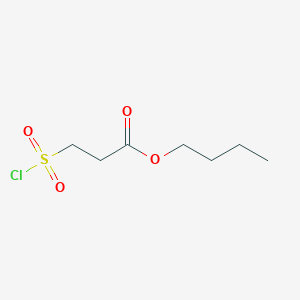
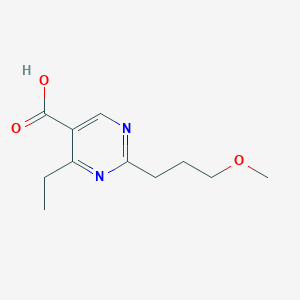
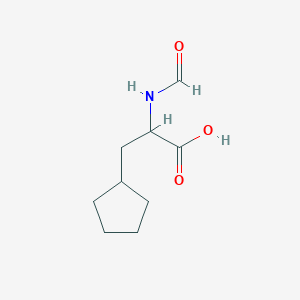
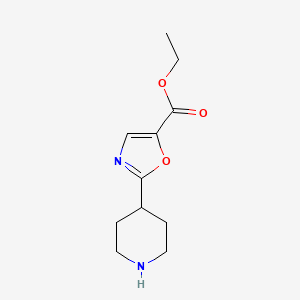
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
